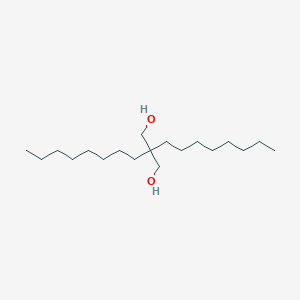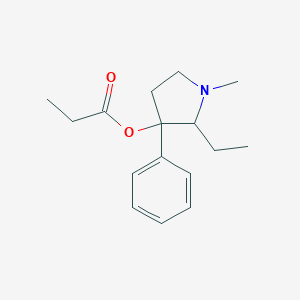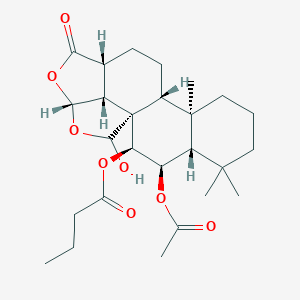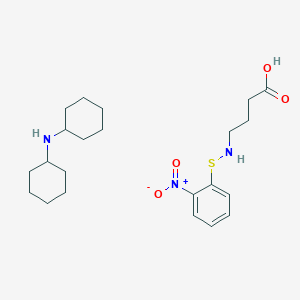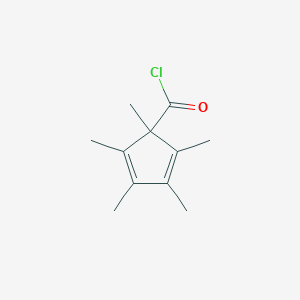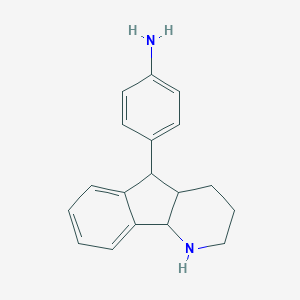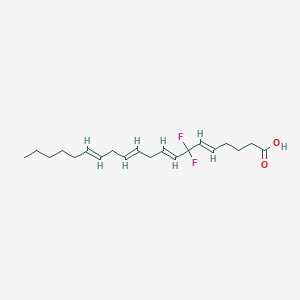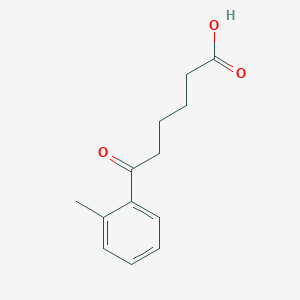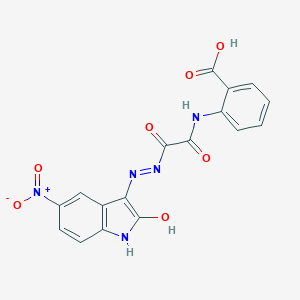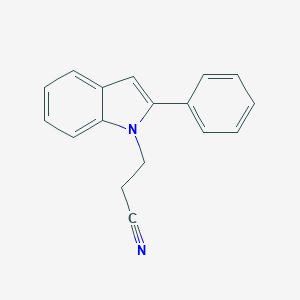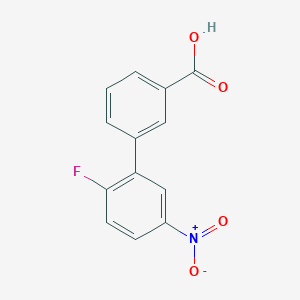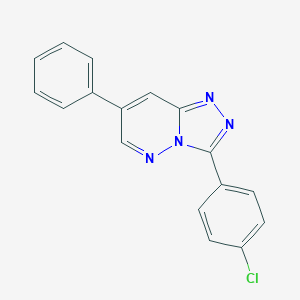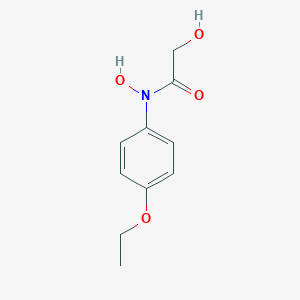
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide, commonly known as EDAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of salicylic acid and has been synthesized using various methods. EDAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
EDAA exerts its anti-inflammatory effects by inhibiting the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting the activity of COX-2, EDAA reduces the production of prostaglandins, thereby reducing inflammation.
生化学的および生理学的効果
EDAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. EDAA has also been found to exhibit antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
EDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anti-inflammatory and anticancer properties. However, one limitation of using EDAA in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on EDAA. One area of interest is the development of new anti-inflammatory drugs based on the structure of EDAA. Another potential direction is the study of EDAA's effects on other pathways involved in inflammation and cancer. Additionally, further research is needed to fully understand the potential limitations of using EDAA in lab experiments.
合成法
EDAA can be synthesized using various methods, including the reaction between salicylic acid and ethyl chloroacetate in the presence of a base. This reaction results in the formation of ethyl 2-hydroxy-phenylacetate, which can be further reacted with hydroxylamine to form EDAA.
科学的研究の応用
EDAA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. EDAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes EDAA a promising candidate for the development of new anti-inflammatory drugs.
特性
CAS番号 |
106448-65-1 |
|---|---|
製品名 |
N-(4-Ethoxyphenyl)-N,2-dihydroxyacetamide |
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C10H13NO4/c1-2-15-9-5-3-8(4-6-9)11(14)10(13)7-12/h3-6,12,14H,2,7H2,1H3 |
InChIキー |
ANGBACHJKIWJIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
正規SMILES |
CCOC1=CC=C(C=C1)N(C(=O)CO)O |
同義語 |
Acetamide, N-(4-ethoxyphenyl)-N,2-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



